N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Overview
Description
N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O4S2 and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with structural similarities, such as furan-3-carboxamides and thiazolo[5,4-c]pyridin-2-yl derivatives, has been explored for various applications, including fungicides and potential antiprotozoal agents. For instance, studies on the synthesis of furan-3-carboxamides and thiazolo derivatives have demonstrated their potential in developing fungicides with high activity against diseases like Botrytis cinerea (Masatsugu et al., 2010). Similarly, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, bearing furan units, have shown significant antiprotozoal activity, indicating their potential as therapeutic agents (Ismail et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to target the nrf2 pathway . Nrf2 is a key regulator of oxidative stress and cellular repair .
Mode of Action
It can be inferred from similar compounds that it may act by inducing nrf2 nuclear translocation and nrf2-regulated gene expression .
Biochemical Pathways
Similar compounds have been found to affect the nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
Similar compounds have been found to induce nrf2-regulated gene expression, which can lead to increased cellular defense against oxidative stress .
properties
IUPAC Name |
N-(5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c21-15(11-4-7-24-10-11)19-16-18-13-3-6-20(9-14(13)25-16)26(22,23)12-2-1-5-17-8-12/h1-2,4-5,7-8,10H,3,6,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFJTHLURNENIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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